5-Methyl-1,3-diphenylpyrazolo[4,3-d][1,3]thiazole
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Overview
Description
5-Methyl-1,3-diphenylpyrazolo[4,3-d][1,3]thiazole is a heterocyclic compound that features a fused ring system combining pyrazole and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,3-diphenylpyrazolo[4,3-d][1,3]thiazole typically involves the annulation of the pyrazole ring to the thiazole ring. One common method includes the reaction of 5-amino-1,3-diphenylpyrazole with α-haloketones under basic conditions, leading to the formation of the desired thiazole ring . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide, and the reaction temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,3-diphenylpyrazolo[4,3-d][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different physical and chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly as a topoisomerase II inhibitor.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 5-Methyl-1,3-diphenylpyrazolo[4,3-d][1,3]thiazole exerts its effects is primarily through interaction with specific molecular targets. For instance, as an anticancer agent, it binds to DNA and inhibits the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . The compound may also interact with various enzymes and receptors, modulating biochemical pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]thiazoles: These compounds share a similar fused ring system but differ in the position of the nitrogen and sulfur atoms.
Thiazolopyrimidines: Another class of heterocycles with a thiazole ring fused to a pyrimidine ring.
Benzothiazoles: Compounds with a benzene ring fused to a thiazole ring, exhibiting different electronic properties.
Uniqueness
5-Methyl-1,3-diphenylpyrazolo[4,3-d][1,3]thiazole is unique due to its specific ring fusion pattern and the presence of both methyl and phenyl substituents. This structural arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new chemical entities with diverse biological activities .
Properties
IUPAC Name |
5-methyl-1,3-diphenylpyrazolo[4,3-d][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S/c1-12-18-16-15(13-8-4-2-5-9-13)19-20(17(16)21-12)14-10-6-3-7-11-14/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKHMKXWUKWGNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)N(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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